1,3-Benzenediol, 4,6-diiodo-
CAS No.: 19514-91-1
Cat. No.: VC7955710
Molecular Formula: C6H4I2O2
Molecular Weight: 361.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19514-91-1 |
---|---|
Molecular Formula | C6H4I2O2 |
Molecular Weight | 361.9 g/mol |
IUPAC Name | 4,6-diiodobenzene-1,3-diol |
Standard InChI | InChI=1S/C6H4I2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H |
Standard InChI Key | SSHVWMSAUIZKKM-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1O)I)I)O |
Canonical SMILES | C1=C(C(=CC(=C1O)I)I)O |
Introduction
Chemical Identity and Structural Features
1,3-Benzenediol, 4,6-diiodo- belongs to the class of diiodinated phenolic compounds. Its systematic IUPAC name is 4,6-diiodobenzene-1,3-diol, reflecting the positions of iodine and hydroxyl groups on the benzene ring. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 19514-91-1 | |
Molecular Formula | C₆H₄I₂O₂ | |
Molecular Weight | 361.91 g/mol | |
SMILES Notation | OC1=CC(O)=C(I)C=C1I | |
InChIKey | SSHVWMSAUIZKKM-UHFFFAOYSA-N |
The compound’s symmetrical structure features hydroxyl groups at the 1 and 3 positions and iodine atoms at the 4 and 6 positions. This arrangement confers unique electronic properties, including strong electron-withdrawing effects from iodine and hydrogen-bonding capacity from hydroxyl groups .
Physical and Chemical Properties
Limited experimental data exist for 4,6-diiodoresorcinol, but inferences can be drawn from analogous halo-resorcinols:
The iodine atoms increase molecular weight and polarizability, enhancing reactivity in cross-coupling reactions .
Synthesis and Reactivity
Synthesis Pathways
4,6-Diiodoresorcinol is typically synthesized via direct iodination of resorcinol or its derivatives. A representative procedure involves:
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Protection of hydroxyl groups: Resorcinol is acetylated to form 1,3-diacetoxybenzene .
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Iodination: Treatment with iodine monochloride (ICl) or N-iodosuccinimide (NIS) introduces iodine atoms at the 4 and 6 positions .
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Deprotection: Acidic or basic hydrolysis removes acetyl groups, yielding the final product .
Example Reaction:
Reactivity Profile
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Nucleophilic Substitution: Iodine atoms participate in Ullmann and Suzuki-Miyaura couplings, enabling aryl-aryl bond formation .
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Electrophilic Aromatic Substitution: Hydroxyl groups direct further substitutions at meta/para positions .
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Oxidation: Susceptible to oxidative degradation under strong acidic conditions .
Applications in Research and Industry
Organic Synthesis
4,6-Diiodoresorcinol serves as a precursor for polyphenylene-based polymers and liquid crystals. For example:
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Conductive Polymers: Used in synthesizing poly(phenylene thienylene)s for electronic devices .
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Pharmaceutical Intermediates: Key building block for iodinated contrast agents .
Materials Science
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